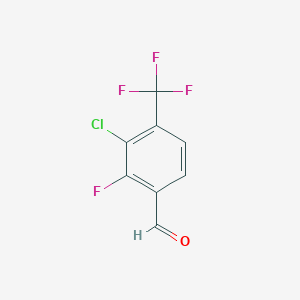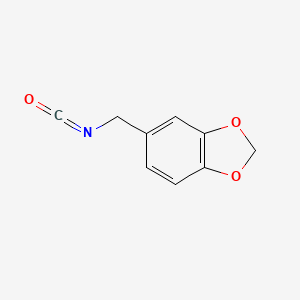
5-(isocyanatomethyl)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Isocyanate compounds, such as “5-(isocyanatomethyl)-2H-1,3-benzodioxole”, are widely used in the synthesis of polyurethanes (PUs), which are key players in the plastics industry . Here’s a brief overview:
Field Organic Synthesis
Isocyanate compounds are used in organic synthesis, particularly in the production of polyurethanes .
Application
Polyurethanes are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
Methods of Application
The synthesis of polyurethanes involves the reaction of an isocyanate compound with a polyol (a molecule with multiple hydroxyl groups) in the presence of a catalyst and other additives .
Results or Outcomes
The properties of the resulting polyurethane can be tailored by choosing different isocyanates and polyols. Polyurethanes are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .
Field Coatings
Isocyanate compounds are used in the production of coatings that are resistant to abrasion and degradation from ultraviolet light .
Application
These coatings are particularly desirable in industries that require durable and long-lasting finishes, such as the automotive and aerospace industries .
Methods of Application
The coatings are typically applied using a spray gun or a roller. The isocyanate compound reacts with a polyol to form a polyurethane coating .
Results or Outcomes
The resulting coatings are highly resistant to abrasion and UV light, which makes them ideal for outdoor applications. They also have excellent adhesion properties .
Field Adhesives and Sealants
Isocyanate compounds are also used in the production of adhesives and sealants .
Application
These adhesives and sealants are used in a variety of industries, including construction, automotive, and packaging .
Methods of Application
The isocyanate compound is mixed with a polyol and other additives to form an adhesive or sealant. The mixture is then applied to the surfaces to be bonded .
Results or Outcomes
The resulting adhesives and sealants have excellent bonding strength and durability. They are also resistant to moisture, chemicals, and temperature changes .
Field Medical Devices
Isocyanate compounds are used in the production of medical devices .
Application
These devices include catheters, surgical drapes, wound dressings, and drug delivery devices .
Methods of Application
The isocyanate compound is reacted with a polyol to form a polyurethane, which is then molded into the desired shape .
Results or Outcomes
The resulting medical devices are biocompatible, durable, and flexible .
Field Flooring and Roofing
Isocyanate compounds are also used in the production of coatings for flooring and roofing .
Application
These coatings are used to provide a durable and weather-resistant surface .
Results or Outcomes
The resulting coatings are highly resistant to abrasion, UV light, and weather, which makes them ideal for outdoor applications .
Safety And Hazards
Propriétés
IUPAC Name |
5-(isocyanatomethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNOJGBBOBVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579769 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isocyanatomethyl)-2H-1,3-benzodioxole | |
CAS RN |
71217-46-4 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

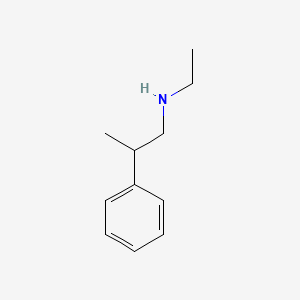
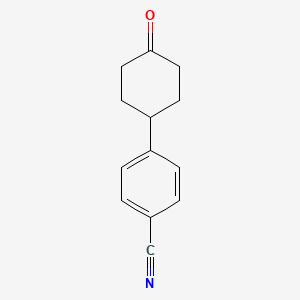
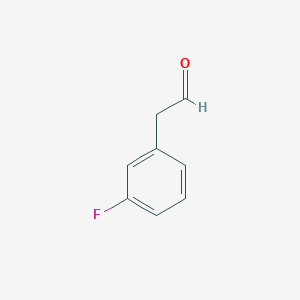
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
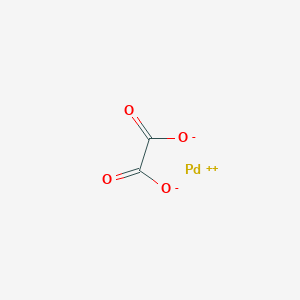
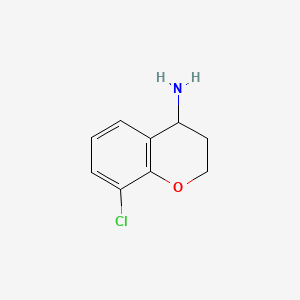
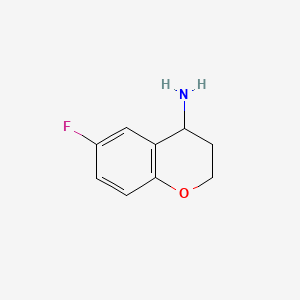

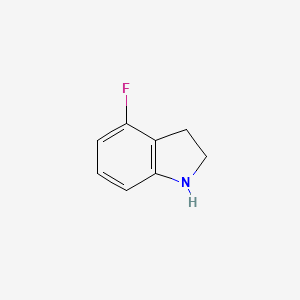



![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
